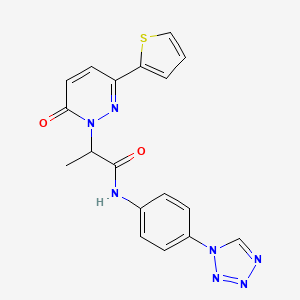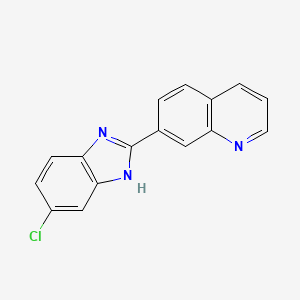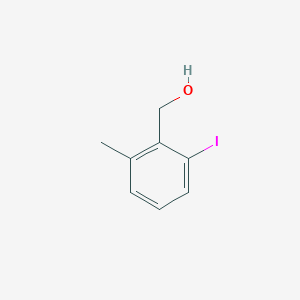![molecular formula C7H14O B2501861 [1-(丙-2-基)环丙基]甲醇 CAS No. 1502415-85-1](/img/structure/B2501861.png)
[1-(丙-2-基)环丙基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Propan-2-yl)cyclopropyl]methanol: is an organic compound with the molecular formula C7H14O It is a cyclopropyl derivative where a methanol group is attached to a cyclopropane ring substituted with an isopropyl group
科学研究应用
Chemistry: In chemistry, [1-(Propan-2-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may serve as a model compound for understanding the behavior of cyclopropyl-containing molecules in biological environments.
Medicine: In medicinal chemistry, [1-(Propan-2-yl)cyclopropyl]methanol is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of isopropylcyclopropane with formaldehyde in the presence of a catalyst to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of [1-(Propan-2-yl)cyclopropyl]methanol may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: [1-(Propan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl derivatives with reduced functional groups, such as alcohols or hydrocarbons.
Substitution: The hydroxyl group in [1-(Propan-2-yl)cyclopropyl]methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Cyclopropyl alcohols or hydrocarbons.
Substitution: Cyclopropyl halides or other substituted derivatives.
作用机制
The mechanism by which [1-(Propan-2-yl)cyclopropyl]methanol exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methanol group may participate in hydrogen bonding or other interactions that modulate the compound’s activity.
相似化合物的比较
Cyclopropylmethanol: Similar structure but lacks the isopropyl group.
Isopropylcyclopropane: Similar structure but lacks the methanol group.
Cyclopropanemethanol: Another cyclopropyl derivative with different substituents.
Uniqueness: [1-(Propan-2-yl)cyclopropyl]methanol is unique due to the presence of both the isopropyl and methanol groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(1-propan-2-ylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQNNRXSNYVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-(naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2501790.png)
![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)


